molecular formula C22H23N3O2S B2408662 N1-(2-(4-methyl-2-(p-tolyl)thiazol-5-yl)ethyl)-N2-(m-tolyl)oxalamide CAS No. 894012-70-5

N1-(2-(4-methyl-2-(p-tolyl)thiazol-5-yl)ethyl)-N2-(m-tolyl)oxalamide

Cat. No. B2408662
M. Wt: 393.51
InChI Key: WEPWIEHKGPJGBW-UHFFFAOYSA-N
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Description

“N1-(2-(4-methyl-2-(p-tolyl)thiazol-5-yl)ethyl)-N2-(m-tolyl)oxalamide” is a complex organic compound. It contains a thiazole ring, which is a five-membered ring with one sulfur atom, one nitrogen atom, and three carbon atoms. The thiazole ring in this compound is substituted with a methyl group and a p-tolyl group . The compound also contains an oxalamide group, which is a type of amide.


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the thiazole ring and the oxalamide group. The presence of these functional groups would likely influence the compound’s reactivity and properties .

Scientific Research Applications

Synthesis and Characterization

  • A study on the synthesis and characterization of bis-pyrazolyl-thiazoles incorporating the thiophene moiety, which includes similar thiazole compounds, revealed their potential as potent anti-tumor agents. This study emphasized the importance of the structural properties of such compounds in their biological activity (Gomha, Edrees, & Altalbawy, 2016).

Antimicrobial and Antifungal Activity

  • Research involving derivatives of thiazoles, similar to the compound , has shown significant antimicrobial and antifungal properties. This underscores the potential of these compounds in developing new treatments for various infections (Abdelhamid et al., 2019).

Role in Thiazole Biosynthesis

  • The role of thiazole compounds in biosynthetic pathways was elucidated in a study focusing on the structure of THI1 from Arabidopsis thaliana, a key enzyme in thiazole biosynthesis. This highlights the biological significance of thiazole derivatives in various organisms (Godoi et al., 2006).

Potential in Cancer Treatment

  • Thiazole derivatives have shown promise in the treatment of cancer, as indicated by their efficacy against hepatocellular carcinoma cell lines. This suggests that compounds like N1-(2-(4-methyl-2-(p-tolyl)thiazol-5-yl)ethyl)-N2-(m-tolyl)oxalamide could be potential candidates for anticancer drugs (Gomha et al., 2016).

Spectral and Structural Analysis

  • Spectral and structural analysis of thiazole derivatives, similar to the compound , has been conducted to understand their chemical properties and potential applications in various fields, including medicine and materials science (Abdel‐Rhman, Hassanian, & El-asmy, 2012).

Antiproliferative Properties

  • Studies have demonstrated the antiproliferative properties of thiazole compounds against breast cancer cells, suggesting the potential use of these compounds in cancer therapy (Sonar et al., 2020).

Catalysis in Aqueous Media

  • Research on substituted 1-(isoxazol-3-yl)methyl-1H-1,2,3-triazoles, which include thiazole derivatives, indicates their utility in catalysis under green chemistry conditions. This highlights the versatility of these compounds in chemical reactions (Bumagin et al., 2018).

properties

IUPAC Name

N-[2-[4-methyl-2-(4-methylphenyl)-1,3-thiazol-5-yl]ethyl]-N'-(3-methylphenyl)oxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N3O2S/c1-14-7-9-17(10-8-14)22-24-16(3)19(28-22)11-12-23-20(26)21(27)25-18-6-4-5-15(2)13-18/h4-10,13H,11-12H2,1-3H3,(H,23,26)(H,25,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEPWIEHKGPJGBW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NC(=C(S2)CCNC(=O)C(=O)NC3=CC=CC(=C3)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-(2-(4-methyl-2-(p-tolyl)thiazol-5-yl)ethyl)-N2-(m-tolyl)oxalamide

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